Due to silver's inherent antimicrobial properties, researchers are exploring the potential of SMS as an antibacterial agent. Studies have investigated its effectiveness against various bacteria, including Escherichia coli and Staphylococcus aureus []. However, more research is needed to determine its efficacy and optimal use compared to existing antibiotics.
SMS can act as a mild Lewis acid catalyst in some organic reactions. Its ability to activate certain functional groups makes it a potential tool for organic chemists. However, further research is required to fully understand its catalytic capabilities and identify specific reactions where it offers advantages [].
Some studies have explored the use of SMS in the development of functional materials. For instance, researchers have investigated its potential in creating silver nanoparticles with specific properties for applications in catalysis, electronics, and biomedicine []. These applications are still under development, and more research is needed to determine the viability and effectiveness of SMS in these areas.
Silver methanesulfonate is a silver salt derived from methanesulfonic acid, characterized by its chemical formula . It typically appears as a white to gray powder, crystals, or flakes and has a melting point range of 252-256 °C . This compound is notable for its stability and solubility in various solvents, making it a versatile reagent in chemical synthesis.
This reaction highlights the interaction between silver oxide and methanesulfonic acid, resulting in the formation of silver methanesulfonate and water .
Silver methanesulfonate exhibits antimicrobial properties, making it a candidate for applications in medical and pharmaceutical fields. Studies have demonstrated its effectiveness against various bacterial strains, which is attributed to the silver ion's ability to disrupt microbial cell membranes and interfere with cellular processes . Additionally, it has shown antiproliferative activity, suggesting potential uses in cancer treatment .
The synthesis of silver methanesulfonate can be achieved through several methods:
These methods allow for varying degrees of purity and yield, depending on the specific conditions employed during synthesis .
The versatility of silver methanesulfonate makes it valuable in both industrial and research settings .
Interaction studies involving silver methanesulfonate have focused on its behavior in biological systems and its reactivity with other compounds. Research indicates that it can interact with proteins and nucleic acids, which may contribute to its biological activity. Furthermore, studies have explored how modifications to the structure of silver methanesulfonate can influence its efficacy as an antimicrobial agent .
Several compounds share similarities with silver methanesulfonate, particularly those involving metal ions and sulfonates. Below is a comparison highlighting their unique features:
Compound | Chemical Formula | Key Features |
---|---|---|
Silver sulfate | Commonly used as an antimicrobial agent; less soluble than silver methanesulfonate. | |
Sodium methanesulfonate | Water-soluble; used primarily as a reagent rather than a catalyst. | |
Gold(I) methanesulfonate | Similar catalytic properties; gold is often more expensive than silver. | |
Copper(I) methanesulfonate | Exhibits different reactivity patterns; used in specific organic reactions. |
Silver methanesulfonate stands out due to its dual role as both a catalyst and an antimicrobial agent, making it unique among similar compounds .
The most conventional approach for preparing silver methanesulfonate involves the direct reaction between methanesulfonic acid and silver oxide [6] [7]. This method proceeds according to the following stoichiometric equation:
Ag₂O + 2CH₃SO₃H → 2CH₃AgO₃S + H₂O
The reaction is typically conducted in aqueous solution at elevated temperatures between 65-90°C for 3 hours [6] [8]. Under these conditions, silver oxide dissolves readily in methanesulfonic acid to form a clear solution, which upon cooling and solvent evaporation yields silver methanesulfonate crystals with reported yields of up to 99% [6]. The process requires careful temperature control to prevent decomposition of the product and formation of unwanted silver-containing by-products.
An alternative direct synthesis route utilizes silver nitrate as the silver source [7] [9]. In this method, silver nitrate reacts with methanesulfonic acid in organic solvents such as acetonitrile:
AgNO₃ + CH₃SO₃H → CH₃AgO₃S + HNO₃
The reaction is conducted at room temperature, and the formed nitric acid can be removed through evaporation or neutralization [7]. This approach offers the advantage of mild reaction conditions but requires careful handling of the acidic by-product. The use of acetonitrile as solvent facilitates the precipitation of silver methanesulfonate while maintaining high purity levels exceeding 93% [9].
Recent developments have introduced electrochemical methods for silver methanesulfonate preparation [10]. This technique employs a diaphragm electrolytic cell with anion exchange membranes separating the cathode and anode compartments [10]. Silver plates serve as both anode and cathode materials in methanesulfonic acid electrolyte solutions with concentrations ranging from 15-30 weight percent [10].
The electrochemical process operates under the following parameters:
When the desired silver ion concentration is achieved, the anolyte is removed and processed through vacuum concentration crystallization to obtain silver methanesulfonate powder with purities exceeding 99% [10].
Synthesis Method | Temperature (°C) | Reaction Time | Reported Yield (%) | Purity (%) |
---|---|---|---|---|
Silver Oxide Method | 90 | 3 hours | 99 | 98-99 |
Silver Nitrate Method | 25 | 15 hours | 93 | >93 |
Electrochemical Method | 25 | Variable | >95 | >99 |
Metathesis reactions represent an important class of synthetic approaches for silver methanesulfonate preparation [11] [12]. These double displacement reactions involve the exchange of counterions between two ionic compounds in solution, typically resulting in the formation of a precipitate that drives the reaction to completion [12].
The general metathesis reaction for silver methanesulfonate synthesis follows the pattern:
AgX + MY₃SO₃CH₃ → CH₃AgO₃S + MX
where AgX represents a silver salt and MY₃SO₃CH₃ represents a methanesulfonate salt of another metal [11].
One practical metathesis approach utilizes silver chloride as the starting material [11]. The reaction with alkali metal methanesulfonates proceeds in aqueous medium:
AgCl + NaCH₃SO₃ → CH₃AgO₃S + NaCl
This method requires careful control of stoichiometry and pH to ensure complete conversion and prevent formation of basic silver compounds [11]. The reaction typically proceeds at temperatures between 60-80°C with continuous stirring for 2-4 hours [11].
Research has demonstrated the preparation of various metal methanesulfonates through metathesis reactions involving silver methanesulfonate as a precursor [11]. Studies involving iron salts have shown that silver methanesulfonate reacts readily with iron chloride tetrahydrate in degassed aqueous solutions:
2CH₃AgO₃S + FeCl₂·4H₂O → Fe(CH₃SO₃)₂ + 2AgCl + 4H₂O
The reaction proceeds under nitrogen atmosphere to prevent oxidation, and the precipitated silver chloride is removed by filtration [11]. This approach demonstrates the versatility of silver methanesulfonate as both a synthetic target and synthetic precursor.
The most straightforward crystallization approach for silver methanesulfonate involves aqueous systems [6] [10]. The compound exhibits high solubility in water, allowing for the preparation of concentrated solutions that can be crystallized through controlled cooling or solvent evaporation [2] [5].
Optimal crystallization conditions include:
Silver methanesulfonate demonstrates varying solubility in different organic solvents, enabling selective crystallization from mixed solvent systems [4] [2]. The compound is soluble in alcohols and ethers but exhibits limited solubility in non-polar solvents such as hexane and methylcyclopentane [4] [2].
A commonly employed mixed solvent crystallization technique utilizes acetone-water systems [6]. In this method, concentrated aqueous silver methanesulfonate solutions are treated with acetone to induce precipitation of crystalline material. The precipitate is then washed with additional acetone to remove water-soluble impurities [6].
Following initial crystallization, silver methanesulfonate crystals can be further purified through dehydration using absolute ethanol [10]. This process involves:
The ethanol treatment effectively removes residual water and improves crystal morphology while maintaining high product purity [10].
Advanced crystallization techniques such as stripping crystallization can be applied to silver methanesulfonate purification [13]. This method combines distillation and crystallization processes under triple-point conditions, allowing simultaneous vaporization of volatile impurities and crystallization of the desired product [13].
The stripping crystallization process operates by:
Modern purification approaches employ centrifugal separation techniques to achieve high-purity silver methanesulfonate [10]. Optimal centrifugation parameters include:
These conditions effectively separate silver methanesulfonate crystals from mother liquor while minimizing mechanical stress on the crystal structure [10].
Vacuum drying represents a critical step in achieving high-purity silver methanesulfonate [10] [3]. Optimized drying conditions include:
These conditions prevent thermal decomposition while ensuring complete removal of residual solvents and moisture [10] [3].
Multiple recrystallization cycles can significantly improve product purity [6] [14]. The process typically involves:
Each recrystallization cycle typically improves purity by 1-3 percentage points, with final purities exceeding 99.5% achievable through three cycles [10].
Quality control during synthesis and purification relies on multiple analytical techniques [15] [3]. Key parameters monitored include:
Purification Method | Purity Improvement (%) | Yield Recovery (%) | Processing Time |
---|---|---|---|
Centrifugal Separation | 1-2 | 95-98 | 15 minutes |
Vacuum Drying | 2-3 | 98-99 | 12-24 hours |
Single Recrystallization | 2-4 | 85-90 | 4-6 hours |
Triple Recrystallization | 5-8 | 70-80 | 12-18 hours |
Industrial-scale production of silver methanesulfonate requires optimization of several process parameters to maintain high yields and purity [16]. Key considerations include:
Silver methanesulfonate exhibits a complex crystalline structure that differs from the simpler alkali metal methanesulfonates. While specific crystal system classification for silver methanesulfonate remains incompletely documented in the literature, comparative analysis with related metal methanesulfonate compounds provides important insights [1] [2] [3].
Comparative Crystal Systems in Methanesulfonate Compounds:
Compound | Crystal System | Space Group | Coordination Mode |
---|---|---|---|
Na(CH₃SO₃) | Orthorhombic | Pnma | Ionic |
Cs(CH₃SO₃) | Orthorhombic | Pnma | Ionic |
Ag(CH₃SO₃) | Complex | Not definitively reported | Pentadentate |
Mg(CH₃SO₃)₂·12H₂O | Trigonal | R3̅ | Coordination complex |
The structural complexity of silver methanesulfonate arises from its unique coordination behavior. Unlike alkali metal salts where simple ionic bonding predominates, silver methanesulfonate forms an elaborate three-dimensional network where methanesulfonate groups act as pentacoordinating ligands [1]. This coordination mode contrasts sharply with the monodentate or bidentate coordination observed in other transition metal methanesulfonates such as copper and cadmium compounds.
The coordination geometry of silver centers in silver methanesulfonate represents one of the most distinctive structural features of this compound. Each silver atom occupies the center of a very distorted trigonal bipyramidal geometry, which differs markedly from the coordination geometries observed in other silver(I) complexes [1] [4] [5].
Key Coordination Features:
The pentadentate coordination mode of methanesulfonate ligands in silver methanesulfonate is particularly noteworthy. In this arrangement, each methanesulfonate anion coordinates to multiple silver centers simultaneously, creating an extended three-dimensional network structure [1]. This coordination behavior contrasts with:
The distorted trigonal bipyramidal geometry around silver centers results from the spatial requirements of accommodating five coordinating oxygen atoms from different methanesulfonate ligands. This geometry represents a compromise between maximizing coordination number and minimizing steric hindrance within the crystal lattice [4] [5].
Comparative Coordination Geometries in Silver Complexes:
Complex Type | Coordination Geometry | Coordination Number | Reference |
---|---|---|---|
AgMeSO₃ | Distorted trigonal bipyramidal | 5 | [1] |
Ag-NHC complexes | Trigonal planar | 3 | [5] |
Ag-phosphine complexes | Linear/T-shaped | 2-3 | [4] |
The supramolecular architecture of silver methanesulfonate is governed by a complex network of weak intermolecular interactions, primarily involving Ag···O contacts that contribute significantly to the overall structural stability [6] [7] [8].
Primary Supramolecular Interactions:
The Ag···O weak bonds play a crucial role in extending the coordination sphere beyond the primary pentacoordinate environment. These interactions typically occur at distances longer than formal coordination bonds but shorter than van der Waals contacts, contributing to the three-dimensional network stability [6] [8].
Characteristics of Supramolecular Interactions:
The supramolecular assembly in silver methanesulfonate demonstrates how secondary interactions can significantly influence the overall crystal structure. These weak bonds contribute to the formation of infinite three-dimensional networks rather than discrete molecular units, distinguishing this compound from simpler ionic methanesulfonate salts [6] [7].
Vibrational spectroscopy provides detailed insights into the structural characteristics and coordination behavior of silver methanesulfonate. Comprehensive infrared (IR) and Raman spectroscopic data reveal distinct spectral features that differentiate this compound from simple ionic methanesulfonate salts [1] [9].
Key Vibrational Assignments for Silver Methanesulfonate:
Vibrational Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
---|---|---|---|
CH₃ asymmetric stretch | 3031, 3019 | 3031, 3021 | ν(C-H) asymmetric |
CH₃ symmetric stretch | 2939 | 2940 | ν(C-H) symmetric |
CH₃ asymmetric bend | 1434, 1415 | 1430, 1421 | δ(CH₃) asymmetric |
CH₃ symmetric bend | 1338, 1319 | Not observed | δ(CH₃) symmetric |
SO₃ asymmetric stretch | 1168, 1116 | 1200 | ν(S-O) asymmetric |
SO₃ symmetric stretch | 1014 | 1050 | ν(S-O) symmetric |
CH₃ rock | 986, 967 | 961 | ρ(CH₃) |
C-S stretch + SO₃ bend | 771 | 784 | ν(C-S) + δ(SO₃) |
SO₃ rock | 353 | Not observed | ρ(SO₃) |
Distinctive Spectroscopic Features:
The most significant spectroscopic indicator of coordination in silver methanesulfonate is the splitting of asymmetric S-O stretch modes in the infrared spectrum. This splitting, observed at 1168 and 1116 cm⁻¹, clearly distinguishes coordinated methanesulfonate from the ionic form found in alkali metal salts [1]. The degree of splitting reflects the coordination environment and the removal of degeneracy in the SO₃ group due to coordination.
Methyl Group Vibrations: The vibrational modes associated with the methyl group (C-H stretches, deformations, rock, and torsion) show remarkable consistency across different coordination environments, indicating that the methyl group is not directly involved in metal coordination and projects into vacant space within the crystal structure [1].
SO₃ Group Coordination Indicators:
Nuclear Magnetic Resonance spectroscopy of silver methanesulfonate presents significant technical challenges primarily related to the NMR properties of silver isotopes and the solid-state nature of the compound [10] [11] [12].
Silver-109 NMR Characteristics:
Property | Value |
---|---|
Nuclear Spin | 1/2 |
Natural Abundance | 48.161% |
Gyromagnetic Ratio | Low (4.047819% relative to ¹H) |
Chemical Shift Range | 750 ppm |
Typical T₁ Relaxation | 400+ seconds |
Sensitivity | Very low (3.50 × 10⁻⁵ relative to ¹H) |
Major NMR Challenges:
Low Sensitivity: Silver-109 exhibits extremely low receptivity compared to common NMR nuclei, requiring specialized low-gamma probe hardware and extended acquisition times [12] [13].
Long Relaxation Times: T₁ relaxation times for ¹⁰⁹Ag can extend to hundreds of seconds, particularly in degassed samples, making data acquisition extremely time-consuming [10] [13].
Solid-State Complications: In the solid state, additional complications arise from chemical shift anisotropy (CSA) and potential quadrupolar interactions from neighboring nuclei [14].
Coordination Environment Sensitivity: The ¹⁰⁹Ag chemical shift is highly sensitive to the coordination environment, which can lead to complex spectral patterns in materials with multiple coordination sites [15] [16].
Practical Considerations for Silver Methanesulfonate NMR:
Solution vs. Solid-State NMR Challenges:
While solution-state ¹H and ¹³C NMR can provide structural confirmation for silver methanesulfonate synthesis, the coordination-induced dissociation in polar solvents complicates solution-state characterization of the intact coordination structure [18]. This necessitates reliance on solid-state NMR techniques for complete structural characterization.
Computational modeling has emerged as an essential complement to experimental techniques for understanding the structural and electronic properties of silver methanesulfonate, particularly given the challenges associated with experimental characterization of this complex coordination compound [1] [19] [18].
Density Functional Theory (DFT) Applications:
Periodic DFT calculations using the CASTEP program with generalized gradient approximation Perdew-Burke-Ernzerhof functional have been successfully applied to predict vibrational spectra and structural parameters of metal methanesulfonate compounds [1]. For silver methanesulfonate specifically, these calculations provide:
Computational Methodology:
Calculation Type | Method | Basis Set/Parameters | Application |
---|---|---|---|
Geometry Optimization | DFT-B3LYP | cc-pVDZ-PP (Ag), cc-pVDZ (others) | Structural parameters |
Vibrational Analysis | DFPT | Plane wave pseudopotentials | Mode assignments |
Electronic Structure | TD-DFT | 90-120 excited states | Optical properties |
NMR Parameters | GIAO-DFT | Specialized basis sets | Chemical shift prediction |
Advanced Computational Approaches:
Recent developments in quantum chemical modeling for silver-containing systems include:
Computational Validation:
The reliability of computational predictions for silver methanesulfonate has been validated through comparison with experimental data:
Limitations and Future Directions:
Current computational modeling faces several challenges:
Emerging Computational Methods:
Advanced approaches being developed include:
Corrosive;Irritant